molecular formula C18H36O3 B103531 (S)-12-Hydroxyoctadecanoic acid CAS No. 18417-00-0

(S)-12-Hydroxyoctadecanoic acid

Cat. No. B103531
CAS RN: 18417-00-0
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-12-Hydroxyoctadecanoic acid, also known as 12-Hydroxy stearic acid (12-HSA), is a fatty acid that has gained attention in recent years due to its potential applications in various fields. It is a naturally occurring fatty acid that is found in human milk, cow milk, and other animal fats. The unique chemical structure of 12-HSA makes it an attractive candidate for use in many different applications, including in scientific research.

Mechanism Of Action

The mechanism of action of 12-HSA is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the growth of new blood vessels.

Biochemical And Physiological Effects

12-HSA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of new blood vessels. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 12-HSA in lab experiments is its relative safety. It is a naturally occurring compound that is found in many different types of foods, and it has been shown to have low toxicity in animal studies. However, one of the limitations of using 12-HSA in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research involving 12-HSA. One area of interest is the development of new drugs that target the COX-2 enzyme and other signaling pathways that are involved in inflammation and tumor growth. Another area of interest is the development of new methods for synthesizing 12-HSA, which could make it more accessible for use in various applications. Additionally, further research is needed to fully understand the mechanism of action of 12-HSA and its potential applications in various fields.

Scientific Research Applications

12-HSA has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases, including cancer and inflammation.

properties

CAS RN

18417-00-0

Product Name

(S)-12-Hydroxyoctadecanoic acid

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(12S)-12-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

ULQISTXYYBZJSJ-KRWDZBQOSA-N

Isomeric SMILES

CCCCCC[C@@H](CCCCCCCCCCC(=O)O)O

SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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